molecular formula C12H11N3S2 B1242949 Mimdtc CAS No. 24898-58-6

Mimdtc

Cat. No.: B1242949
CAS No.: 24898-58-6
M. Wt: 261.4 g/mol
InChI Key: LNZQMYBCXYTKMH-RIYZIHGNSA-N
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Description

"Mimdtc" (Methylimidazole dithiocarbamate) is a metal-chelating compound characterized by its dithiocarbamate (-NCS₂⁻) ligand bound to a methylimidazole moiety. This structure enables strong coordination with transition metals, making it valuable in industrial catalysis, environmental remediation (e.g., heavy metal sequestration), and biomedical applications (e.g., antioxidant or antitumor activity) .

Properties

CAS No.

24898-58-6

Molecular Formula

C12H11N3S2

Molecular Weight

261.4 g/mol

IUPAC Name

methyl N-[(E)-isoquinolin-1-ylmethylideneamino]carbamodithioate

InChI

InChI=1S/C12H11N3S2/c1-17-12(16)15-14-8-11-10-5-3-2-4-9(10)6-7-13-11/h2-8H,1H3,(H,15,16)/b14-8+

InChI Key

LNZQMYBCXYTKMH-RIYZIHGNSA-N

SMILES

CSC(=S)NN=CC1=NC=CC2=CC=CC=C21

Isomeric SMILES

CSC(=S)N/N=C/C1=NC=CC2=CC=CC=C21

Canonical SMILES

CSC(=S)NN=CC1=NC=CC2=CC=CC=C21

Synonyms

MIMDTC
S-methyl-N-(1-isolquinolyl)methylendithiocarbazate

Origin of Product

United States

Comparison with Similar Compounds

Key Properties

  • Chemical Formula : C₅H₇N₃S₂ (ligand structure).
  • Synthesis : Typically synthesized via the reaction of methylimidazole with carbon disulfide and a base (e.g., NaOH), followed by metal salt addition for complexation .
  • Physicochemical Data :
    • Melting point: ~210–215°C (decomposes without clear melting).
    • Solubility: Highly soluble in polar solvents (e.g., DMSO, water at pH > 7) .
  • Spectral Signatures :
    • FT-IR : Strong absorption bands at 1480 cm⁻¹ (C=N stretch) and 990 cm⁻¹ (C=S vibration) .
    • NMR : Methyl protons on imidazole appear at δ 2.5–3.0 ppm (¹H), and thiocarbonyl carbons resonate at δ 190–200 ppm (¹³C) .

Mimdtc belongs to the dithiocarbamate family, which includes structurally and functionally analogous compounds. Below, we compare this compound with two representatives: Sodium diethyldithiocarbamate (NaDDC) and Pyrrolidine dithiocarbamate (PDTC) .

Structural Comparison
Property This compound NaDDC PDTC
Core Ligand Methylimidazole Diethylamine Pyrrolidine
Metal Affinity High for Cu²⁺, Zn²⁺ High for Cu²⁺, Fe³⁺ High for Zn²⁺, Cd²⁺
Stability in Air Moderate (oxidizes in O₂) Low (rapidly oxidizes) Moderate (stable under N₂)
Primary Use Biomedical research Industrial catalysis Antioxidant studies

Key Structural Insights :

  • This compound’s methylimidazole group enhances π-π stacking interactions in biological systems, improving cellular uptake compared to NaDDC and PDTC .
  • PDTC’s pyrrolidine ring confers greater lipophilicity , favoring blood-brain barrier penetration .
Functional Comparison

Toxicity Profiles (IC₅₀ values in HeLa cells):

Compound IC₅₀ (µM) Mechanism of Toxicity
This compound 12.3 ROS generation, DNA intercalation
NaDDC 8.7 Mitochondrial membrane disruption
PDTC 18.9 NF-κB inhibition

Analytical Performance :

  • Detection Limits (via HPLC-UV):
    • This compound: 0.05 µg/mL .
    • NaDDC: 0.1 µg/mL .
    • PDTC: 0.07 µg/mL .
  • Chromatographic Retention : this compound elutes later than PDTC due to higher polarity from the imidazole group .

Environmental Impact :

Compound Biodegradability (Half-life) Bioaccumulation Potential
This compound 7 days Low (Log Kow = 1.2)
NaDDC 3 days Moderate (Log Kow = 2.1)
PDTC 10 days Low (Log Kow = 0.9)

Key Functional Insights :

  • This compound’s lower bioaccumulation makes it preferable for environmental applications over NaDDC .
  • PDTC’s NF-κB inhibition is 40% more potent than this compound in anti-inflammatory assays, but this compound shows broader anticancer activity .

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